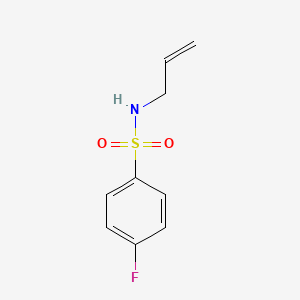

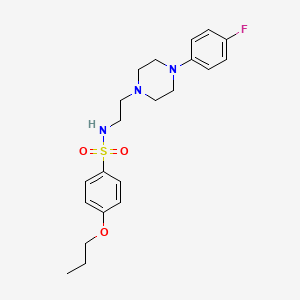

![molecular formula C19H22N4O3S B2486925 N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251620-09-3](/img/structure/B2486925.png)

N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on similar compounds often involves complex synthesis methods incorporating various chemical reactions. For example, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves reactions of specific chlorides and carboxylates, confirmed through elemental analysis and spectral data (Gomha, Muhammad, & Edrees, 2017).

Molecular Structure Analysis

The structural determination of these compounds typically utilizes X-ray diffraction (XRD) and various spectroscopic techniques (NMR, IR, etc.) to confirm the geometrical parameters and molecular structure. For instance, the structure of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate was characterized by XRD and spectroscopic techniques (Lahmidi et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include cyclocondensation, nucleophilic displacement, and various other organic transformations. For example, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents involves a sequence of reactions starting from arylamidines to yield active mediator release inhibitors (Medwid et al., 1990).

Scientific Research Applications

Radioligand Imaging with PET

One study involves the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound belongs to a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting the utility of pyrimidine derivatives in developing diagnostic tools for neuroimaging and potentially offering insights into the application of similar compounds in radiopharmacy and diagnostic research (Dollé et al., 2008).

Antimicrobial and Antitumor Agents

Another area of application is the development of antitumor and antimicrobial agents. Research has shown that triazolo[4,3-a]pyrimidines and related heterocycles incorporating a thiadiazole moiety exhibit insecticidal and antimicrobial properties against various pathogens, including the cotton leafworm, Spodoptera littoralis. This suggests that pyrimidine derivatives can be synthesized with specific functional groups to target biological pathways in pests and pathogens, offering potential in pesticide and antimicrobial drug development (Fadda et al., 2017).

Chemical Synthesis and Structural Studies

Research into the chemical synthesis and structural elucidation of novel pyrimidine derivatives, including [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, highlights the versatility of these compounds in generating a wide array of heterocyclic structures with potential biological activities. These studies are crucial for understanding the chemical properties and reactivity of pyrimidine derivatives, paving the way for their application in drug design and development (Gomha et al., 2018).

Anticancer Research

Additionally, pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, with certain compounds showing significant potency against human cancer cell lines. This indicates the potential of pyrimidine-based compounds in the development of new anticancer therapies, focusing on their ability to modulate cell growth and induce apoptosis in cancer cells (Hafez & El-Gazzar, 2017).

properties

IUPAC Name |

N-(4-ethylphenyl)-2-[6-(2-methylpropyl)-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-4-13-5-7-14(8-6-13)20-16(24)10-22-15-11-27-21-17(15)18(25)23(19(22)26)9-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVQYWOOPAYFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

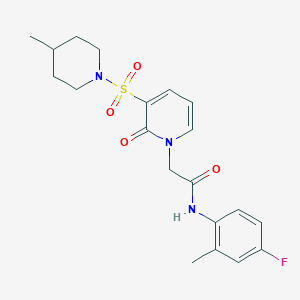

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B2486845.png)

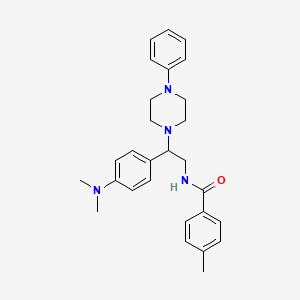

![2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486853.png)

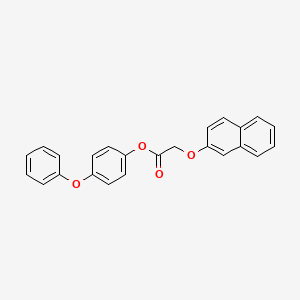

![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)

![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)

![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)

![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)